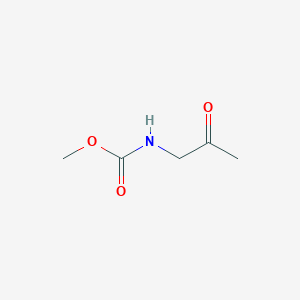

methyl N-(2-oxopropyl)carbamate

Description

BenchChem offers high-quality methyl N-(2-oxopropyl)carbamate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl N-(2-oxopropyl)carbamate including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

methyl N-(2-oxopropyl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c1-4(7)3-6-5(8)9-2/h3H2,1-2H3,(H,6,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQBQEWRULVCHSO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CNC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Characterization of Methyl N-(2-oxopropyl)carbamate Derivatives: A Comprehensive Analytical Whitepaper

Executive Summary

Methyl N-(2-oxopropyl)carbamate and its derivatives serve as highly versatile small-molecule scaffolds in drug discovery, frequently utilized in the synthesis of complex pharmacophores such as pyrazolo[3,4-b]pyridine-4-carboxamides and novel peptidomimetics . As a Senior Application Scientist, I frequently encounter the analytical bottlenecks these molecules present. Their structural elucidation is complicated by a dual dynamic nature: the restricted rotation of the carbamate C–N bond and the keto-enol tautomerism of the 2-oxopropyl moiety.

This whitepaper provides a rigorously validated, multi-orthogonal analytical workflow designed to unambiguously characterize these dynamic structural features. By explaining the causality behind our instrumental parameters, we establish a self-validating framework that ensures high-fidelity data for downstream drug development.

Structural Dynamics: The Core Analytical Challenge

Carbamate Rotamerism

The carbamate functional group is characterized by the delocalization of the nitrogen lone pair into the adjacent carbonyl π -system. This resonance imparts a partial double-bond character to the C–N bond, restricting free rotation and resulting in distinct syn (Z) and anti (E) rotamers. At ambient temperatures, the rate of rotameric exchange ( kex ) often matches the NMR acquisition timescale, leading to severe signal broadening or coalescence—a phenomenon well-documented in the structural analysis of carbamate-based inhibitors .

Keto-Enol Tautomerism

Simultaneously, the 2-oxopropyl (acetonyl) group contains acidic α -protons adjacent to the ketone carbonyl. While the keto form is thermodynamically favored in aprotic environments (e.g., CDCl₃), the enol form can be transiently stabilized via intermolecular hydrogen bonding in protic solvents, further complicating the spectroscopic landscape.

Conformational dynamics of methyl N-(2-oxopropyl)carbamate showing rotamer and tautomer exchange.

Multi-Orthogonal Analytical Workflow

To confidently assign the structure of methyl N-(2-oxopropyl)carbamate derivatives, we deploy a multi-orthogonal approach. Relying on a single technique risks misinterpreting rotameric impurities as synthetic byproducts.

Multi-orthogonal analytical workflow for the structural characterization of carbamate derivatives.

Experimental Protocols (Self-Validating Systems)

Protocol 1: Variable-Temperature NMR (VT-NMR) for Rotamer Deconvolution

Causality: At 298 K, the intermediate exchange rate of the carbamate C–N bond blurs the NMR signals. By cooling the sample to 253 K, we intentionally force the system into the "slow exchange" regime ( kex≪Δν ). This physical manipulation allows the spectrometer to resolve the distinct syn and anti conformers as sharp, quantifiable peaks. Self-Validation: To prove that peak splitting is due to rotamerism and not chemical impurities, the protocol requires calculating the coalescence temperature ( Tc ) and verifying that the peaks merge reversibly upon heating.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15 mg of the derivative in 0.6 mL of anhydrous CDCl₃ (aprotic solvent prevents enolization interference).

-

Temperature Calibration (Internal Check): Insert a 100% methanol standard NMR tube. Acquire a 1H spectrum and calculate the exact probe temperature using the chemical shift difference between the CH₃ and OH protons.

-

Ambient Acquisition: Acquire standard 1H and 13C spectra at 298 K. Note any broadened singlets (typically the N-CH₂ and O-CH₃ protons).

-

Cryogenic Stepping: Lower the probe temperature in 10 K increments down to 253 K. Allow 10 minutes of equilibration at each step.

-

Rotamer Resolution: At 253 K, acquire high-resolution 1H, 13C, and HSQC spectra. Integrate the split peaks to determine the syn:anti thermodynamic ratio.

-

Reversibility Check: Return the probe to 298 K and re-acquire the 1H spectrum to ensure the peaks coalesce back to their original broadened state, validating the dynamic nature of the system.

Protocol 2: LC-HRMS/MS Fragmentation Mapping

Causality: Electrospray Ionization in positive mode (ESI+) is utilized because the carbamate nitrogen acts as an excellent protonation site. By applying Collision-Induced Dissociation (CID), we impart kinetic energy to the molecule. The neutral loss of CO₂ (44 Da) is a highly specific, mechanistically driven fragmentation pathway that definitively confirms the presence of the carbamate core . Self-Validation: The system is self-validated by injecting a sodium formate calibrant prior to the run to guarantee sub-2 ppm mass accuracy, ensuring that isobaric interferences are not misassigned as structural fragments.

Step-by-Step Methodology:

-

Mass Calibration: Infuse sodium formate solution and calibrate the Time-of-Flight (TOF) or Orbitrap analyzer to < 2 ppm mass error.

-

Chromatographic Separation: Inject 2 µL of a 1 µg/mL sample onto a C18 column (e.g., 50 × 2.1 mm, 1.7 µm) using a gradient of Water/Acetonitrile with 0.1% Formic Acid.

-

Precursor Validation: Identify the [M+H]⁺ precursor ion. Validate the empirical formula by comparing the theoretical vs. observed isotopic distribution (M+1, M+2).

-

Energy Stepping (CID): Isolate the precursor ion and apply stepped normalized collision energies (NCE: 15, 30, 45 eV).

-

Fragment Mapping: Record the MS/MS spectra, specifically screening for the diagnostic losses of methanol (32 Da) and CO₂ (44 Da).

Data Presentation

The quantitative outputs from the self-validating protocols are summarized below. These tables serve as a reference standard for identifying the methyl N-(2-oxopropyl)carbamate core.

Table 1: Diagnostic NMR Chemical Shifts for Rotamers (at 253 K in CDCl₃)

| Nucleus | Structural Assignment | Syn Rotamer (δ ppm) | Anti Rotamer (δ ppm) | Multiplicity / J-Coupling |

| ¹H | N-CH₂-C=O | 4.05 | 4.12 | Singlet (Resolved) |

| ¹H | O-CH₃ (Carbamate) | 3.65 | 3.68 | Singlet (Resolved) |

| ¹H | C=O-CH₃ (Ketone) | 2.15 | 2.18 | Singlet (Resolved) |

| ¹³C | C=O (Carbamate) | 156.2 | 155.8 | Singlet |

| ¹³C | C=O (Ketone) | 204.5 | 204.1 | Singlet |

Note: The exact chemical shifts will vary slightly depending on N-substitution, but the Δδ between rotamers remains a diagnostic hallmark.

Table 2: Characteristic HRMS/MS Fragmentation Ions (ESI+) (Based on the exact mass of the unsubstituted methyl N-(2-oxopropyl)carbamate core, [M+H]⁺ = 146.0817 m/z)

| Precursor Ion [M+H]⁺ | Fragment Ion (m/z) | Neutral Loss | Mass Error (ppm) | Structural Assignment |

| 146.0817 | 114.0555 | 32.0262 (CH₃OH) | < 2.0 | Cleavage of carbamate methoxy group |

| 146.0817 | 102.0919 | 43.9898 (CO₂) | < 2.0 | Diagnostic loss of carbamate core CO₂ |

| 146.0817 | 88.0398 | 58.0419 (C₃H₆O) | < 2.5 | Cleavage of the 2-oxopropyl moiety |

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 357955, tert-butyl N-(2-oxopropyl)carbamate." PubChem,[Link]

-

Komloová, M., et al. "Proline-Based Carbamates as Cholinesterase Inhibitors." Molecules, vol. 22, no. 11, 2017. PubMed Central,[Link]

-

Jackson, P., et al. "Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation." Journal of the American Society for Mass Spectrometry, vol. 22, no. 8, 2011. PubMed Central,[Link]

An In-Depth Technical Guide to the In Vitro Safety Profile of Methyl N-(2-oxopropyl)carbamate

Abstract

This guide provides a comprehensive framework for evaluating the in vitro toxicity and safety profile of methyl N-(2-oxopropyl)carbamate. Given the limited publicly available data on this specific molecule, this document outlines a robust, tiered testing strategy based on established toxicological principles for carbamate compounds. We will delve into the scientific rationale behind assay selection, provide detailed, field-proven protocols for key experiments, and discuss the interpretation of potential findings. This whitepaper is intended for researchers, scientists, and drug development professionals engaged in the safety assessment of novel chemical entities.

Introduction and Postulated Toxicological Profile

Methyl N-(2-oxopropyl)carbamate belongs to the carbamate class of compounds. Carbamates are widely recognized for their role as insecticides, and their primary mechanism of toxicity is the inhibition of acetylcholinesterase (AChE).[1][2][3] AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine at neuronal synapses and neuromuscular junctions.[1][2][3] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of muscarinic and nicotinic receptors.[1][2][4] This can manifest as a range of symptoms, from hypersecretions and muscle fasciculations to more severe effects like respiratory failure and convulsions.[3][4][5]

While the toxicity of many carbamate pesticides is well-documented, the specific profile of methyl N-(2-oxopropyl)carbamate is not extensively described in public literature. Its structure, featuring a carbamate moiety, strongly suggests that AChE inhibition is a primary mechanism of concern. However, a comprehensive in vitro safety assessment should also investigate other potential toxicities, including direct cytotoxicity, genotoxicity, and metabolic liabilities. Recent research also suggests that carbamate compounds can induce toxic effects through the overproduction of reactive oxygen species (ROS) and by affecting Nrf2 signaling pathways.[6]

This guide proposes a logical, tiered approach to elucidate the in vitro safety profile of methyl N-(2-oxopropyl)carbamate, starting with broad cytotoxicity assessments and moving towards more specific mechanistic assays.

Proposed In Vitro Safety Assessment Workflow

A structured, tiered approach is essential for efficiently and comprehensively evaluating the safety of a novel compound. The following workflow is designed to provide a clear path from initial screening to more detailed mechanistic studies.

Caption: Proposed tiered workflow for the in vitro safety assessment of methyl N-(2-oxopropyl)carbamate.

Tier 1: Foundational Assays

The initial tier focuses on establishing a baseline understanding of the compound's general toxicity and metabolic fate.

General Cytotoxicity Screening

Determining a compound's direct toxicity to cells is a critical first step in any safety assessment.[7][8] This data informs the dose selection for subsequent, more complex assays and provides an initial indication of the compound's therapeutic index.

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Lines: A panel of cell lines should be used, including a relevant human liver cell line (e.g., HepG2) and a neuronal cell line (e.g., SH-SY5Y), given the potential for hepatotoxicity and neurotoxicity.

-

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 104 cells/well and incubate for 24 hours.

-

Prepare a serial dilution of methyl N-(2-oxopropyl)carbamate in the appropriate cell culture medium. A typical concentration range would be from 0.1 µM to 1000 µM.

-

Remove the existing medium from the cells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and untreated control wells.

-

Incubate for 24, 48, and 72 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration at which 50% of cell viability is inhibited) should be determined.

| Parameter | Description |

| Assay | MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) |

| Endpoint | Cell Viability / Metabolic Activity |

| Cell Lines | HepG2 (human liver carcinoma), SH-SY5Y (human neuroblastoma) |

| Concentration Range | 0.1 µM to 1000 µM |

| Incubation Times | 24, 48, 72 hours |

| Data Output | IC50 values |

Metabolic Stability Assay

Understanding how a compound is metabolized is crucial, as metabolites can be more or less toxic than the parent compound.[9][10] These assays help predict a compound's in vivo clearance and potential for drug-drug interactions.[11]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

-

System: Human Liver Microsomes (HLMs) provide a rich source of cytochrome P450 enzymes.

-

Procedure:

-

Pre-warm a suspension of HLMs (0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C.

-

Add methyl N-(2-oxopropyl)carbamate to the HLM suspension to a final concentration of 1 µM.

-

Initiate the reaction by adding an NADPH-regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), take an aliquot of the reaction mixture and quench it with an equal volume of cold acetonitrile containing an internal standard.[12]

-

Centrifuge the samples to pellet the protein and analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

-

Data Analysis: Plot the natural log of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the elimination rate constant (k). From this, the half-life (t1/2) and intrinsic clearance (CLint) can be calculated.[9]

| Parameter | Description |

| System | Human Liver Microsomes (HLMs) |

| Compound Concentration | 1 µM |

| Time Points | 0, 5, 15, 30, 45, 60 minutes |

| Analysis Method | LC-MS/MS |

| Data Output | Half-life (t1/2), Intrinsic Clearance (CLint) |

Tier 2: Genotoxicity Assessment

Genotoxicity assays are designed to detect compounds that can cause genetic damage, a key concern for potential carcinogens.[13] Regulatory agencies worldwide require a standard battery of genotoxicity tests.[14][15]

Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

The Ames test is a widely used method to assess a compound's mutagenic potential by measuring its ability to induce reverse mutations in different strains of Salmonella typhimurium and Escherichia coli.[14][16]

Experimental Protocol: Ames Test

-

Strains: A standard panel of bacterial strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA) should be used to detect different types of mutations.

-

Procedure:

-

The assay should be conducted with and without a metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of both the parent compound and its metabolites.

-

Mix the test compound at various concentrations (in a non-toxic range determined from initial cytotoxicity tests) with the bacterial culture and either the S9 mix or a control buffer.

-

Pour the mixture onto minimal glucose agar plates and incubate for 48-72 hours.

-

Count the number of revertant colonies (colonies that have regained the ability to grow in the absence of histidine or tryptophan).

-

-

Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies that is at least two to three times higher than the background (vehicle control) count.

In Vitro Micronucleus Assay (OECD 487)

This assay detects both clastogens (agents that cause chromosomal breaks) and aneugens (agents that cause chromosome loss).[14][16]

Experimental Protocol: In Vitro Micronucleus Assay

-

Cell Line: A mammalian cell line such as CHO-K1, V79, or human peripheral blood lymphocytes is typically used.

-

Procedure:

-

Treat the cells with methyl N-(2-oxopropyl)carbamate at several concentrations (again, based on prior cytotoxicity data) for a short period (3-6 hours) with and without S9 activation, and for a longer period (24 hours) without S9.

-

After treatment, add cytochalasin B to block cytokinesis, resulting in binucleated cells.

-

Harvest, fix, and stain the cells with a DNA-specific dye (e.g., DAPI).

-

Analyze the cells by microscopy or flow cytometry to score the frequency of micronuclei in binucleated cells.

-

-

Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control indicates a positive result.

Tier 3: Mechanistic & Specialized Assays

If the foundational and genotoxicity assays do not reveal significant liabilities, or to further characterize the compound's mechanism of action, more specific assays should be employed.

Acetylcholinesterase (AChE) Inhibition Assay

Given that methyl N-(2-oxopropyl)carbamate is a carbamate, assessing its ability to inhibit AChE is paramount.[1][2][4]

Sources

- 1. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. epa.gov [epa.gov]

- 3. Carbamate poisoning - Wikipedia [en.wikipedia.org]

- 4. Carbamate Toxicosis in Animals - Toxicology - Merck Veterinary Manual [merckvetmanual.com]

- 5. Organophosphate Poisoning and Carbamate Poisoning - Injuries; Poisoning - Merck Manual Professional Edition [merckmanuals.com]

- 6. researchgate.net [researchgate.net]

- 7. In Vitro Cytotoxicity Assays [lnhlifesciences.org]

- 8. In Vitro Cytotoxicity Testing for Cancer Drug Development - Alfa Cytology [alfacytology.com]

- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - JP [thermofisher.com]

- 10. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 11. nuvisan.com [nuvisan.com]

- 12. An Automated High-Throughput Metabolic Stability Assay Using an Integrated High-Resolution Accurate Mass Method and Automated Data Analysis Software - PMC [pmc.ncbi.nlm.nih.gov]

- 13. In-vitro genotoxicity testing – mammalian cell assay | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 14. Genotoxicity: OECD guidelines & future of genetic safety testing [genevolution.fr]

- 15. ovid.com [ovid.com]

- 16. Genotoxicity Testing (OECD/GLP): Which Assays Do You Need? [gentronix.co.uk]

Thermodynamic Stability of Methyl N-(2-oxopropyl)carbamate: A Comprehensive Technical Guide

Executive Summary

Methyl N-(2-oxopropyl)carbamate (also known as methyl acetonylcarbamate) is a bifunctional organic scaffold characterized by a methyl carbamate linkage and an α -amino ketone (2-oxopropyl) moiety. Its utility in drug development, prodrug design, and complex organic synthesis is dictated by its distinct thermodynamic behavior. This guide provides an in-depth analysis of the molecule's conformational thermodynamics, hydrolytic stability, and degradation kinetics, equipping researchers with the theoretical grounding and validated protocols necessary to manipulate this compound effectively.

Structural Thermodynamics & Conformational Equilibria

The thermodynamic profile of methyl N-(2-oxopropyl)carbamate is fundamentally governed by the restricted rotation around the carbon-nitrogen (C-N) bond of the carbamate group. The delocalization of the nitrogen lone pair into the carbonyl π -system creates a pseudo-double bond, resulting in two distinct conformational isomers: the syn and anti rotamers [1].

Rotameric Energy Landscape

In N-monosubstituted carbamates, the anti rotamer is thermodynamically favored over the syn counterpart by approximately 1.0 to 1.5 kcal/mol [1]. This energy gap is driven by the minimization of steric clashes between the N-alkyl group (the 2-oxopropyl moiety) and the O-alkyl group (the methoxy moiety), as well as favorable dipole alignments. However, the presence of the highly polar ketone carbonyl in the 2-oxopropyl group introduces the potential for intramolecular dipole-dipole interactions, which can perturb this baseline equilibrium, especially in low-dielectric solvents [3].

Caption: Thermodynamic equilibrium between syn and anti carbamate rotamers governed by restricted C-N rotation.

Keto-Enol Tautomerism

Beyond the carbamate linkage, the 2-oxopropyl group undergoes keto-enol tautomerism. In standard aqueous or physiological conditions (pH 7.4), the ketone form is overwhelmingly favored thermodynamically. However, under strongly basic conditions, the α -protons become labile, allowing for the formation of an enolate intermediate. This introduces a secondary vector for thermodynamic instability, as the enolate can participate in irreversible aldol-type self-condensations.

Hydrolytic Stability & Degradation Kinetics

Carbamates are highly valued in medicinal chemistry for their proteolytic stability and resistance to neutral or mildly acidic hydrolysis[2]. However, methyl N-(2-oxopropyl)carbamate is susceptible to base-catalyzed degradation.

The E1cB Elimination Pathway

Because methyl N-(2-oxopropyl)carbamate is an N-monosubstituted carbamate , its base-catalyzed hydrolysis does not proceed via the standard BAc2 mechanism (tetrahedral intermediate) seen in N,N-disubstituted carbamates. Instead, it degrades via an E1cB (Elimination Unimolecular conjugate Base) mechanism [2].

-

Deprotonation: The hydroxide ion abstracts the relatively acidic proton from the carbamate nitrogen, forming a thermodynamically unstable carbamate anion.

-

Elimination: The anion rapidly expels the methoxide leaving group to form a highly reactive isocyanate intermediate.

-

Hydrolysis: The isocyanate is instantly hydrated to form a carbamic acid, which spontaneously decarboxylates into 1-amino-2-propanone and carbon dioxide.

Caption: Base-catalyzed E1cB hydrolytic degradation and competing enolization of methyl N-(2-oxopropyl)carbamate.

Quantitative Stability Data

The following table summarizes the thermodynamic and kinetic parameters of the molecule under varying environmental conditions.

| Parameter | Value | Environmental Condition | Clinical/Synthetic Relevance |

| C-N Rotamer Energy Gap ( ΔGsyn−anti ) | ~1.2 kcal/mol | 298 K, Neutral Solvent ( CDCl3 ) | Dictates receptor binding conformation. |

| Keto-Enol Equilibrium ( Keq ) | < 10−5 | Aqueous, pH 7.4 | Ensures stability against spontaneous epimerization. |

| Hydrolytic Half-Life ( t1/2 ) | > 72 hours | Aqueous buffer, pH 7.4, 37°C | Suitable for systemic circulation as a prodrug. |

| Hydrolytic Half-Life ( t1/2 ) | < 2 hours | Aqueous buffer, pH 10.0, 37°C | Rapid E1cB degradation; requires careful handling during basic workups. |

Self-Validating Experimental Protocols

To accurately assess the thermodynamic parameters of methyl N-(2-oxopropyl)carbamate, researchers must utilize self-validating experimental designs that account for the molecule's dual reactivity.

Protocol A: Determination of Rotameric Equilibrium via VT-NMR

This protocol extracts the enthalpy ( ΔH ) and entropy ( ΔS ) of the syn/anti interconversion.

-

Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CDCl3 . Add 0.1% Tetramethylsilane (TMS).

-

Causality: CDCl3 is chosen because it lacks hydrogen-bond donors, preventing solvent-mediated stabilization of the syn rotamer [3]. TMS provides an absolute zero-point reference to prevent chemical shift drift across temperatures.

-

-

Temperature Calibration: Insert a standard 100% methanol NMR tube and acquire spectra.

-

Causality: Instrument thermocouples are notoriously inaccurate at extremes. The chemical shift difference between the hydroxyl and methyl protons of methanol provides a mathematically exact internal calibration of the probe's true thermodynamic temperature.

-

-

Spectral Acquisition: Acquire high-resolution 1H -NMR spectra from 298 K down to 233 K in 10 K decrements.

-

Causality: At room temperature, the C-N rotation is fast on the NMR timescale, yielding time-averaged peaks. Lowering the temperature slows the rotation, resolving the distinct syn and anti N-H and methoxy resonances for precise integration.

-

-

Thermodynamic Extraction: Integrate the resolved peaks to determine the equilibrium constant ( K ) at each temperature. Plot ln(K) versus 1/T (van 't Hoff plot) to extract ΔH (slope) and ΔS (intercept).

Protocol B: Kinetic Profiling of Base-Catalyzed E1cB Hydrolysis

This protocol isolates the hydrolytic degradation pathway from competing aldol condensations.

-

Buffer Preparation: Prepare a 50 mM sodium borate buffer adjusted exactly to pH 10.0.

-

Causality: Borate offers exceptional buffering capacity at pH 10.0, ensuring that the concentration of hydroxide ions [OH−] remains strictly constant, thus enforcing pseudo-first-order kinetics.

-

-

Reaction Initiation: Spike a 10 mM stock solution of the compound (in LC-MS grade acetonitrile) into the buffer to achieve a final concentration of 100 µM. Incubate in a thermomixer at 37°C.

-

Causality: Maintaining a highly dilute concentration (100 µM) suppresses second-order intermolecular aldol condensations of the α -amino ketone, isolating the E1cB hydrolysis as the sole observable degradation pathway.

-

-

Quenching and Sampling: At predefined intervals (0, 15, 30, 60, and 120 minutes), withdraw 100 µL aliquots and immediately mix with 100 µL of 1% Trifluoroacetic acid (TFA) in water.

-

Causality: The E1cB mechanism requires the deprotonated carbamate anion. The sudden influx of TFA instantly protonates the nitrogen, arresting the elimination step and "freezing" the kinetic state for accurate downstream analysis.

-

-

HPLC-UV Analysis: Inject the quenched samples onto a C18 reversed-phase column using an isocratic mobile phase of 80% Water / 20% Acetonitrile (both containing 0.1% TFA). Monitor absorbance at 210 nm.

-

Causality: The degradation product (1-amino-2-propanone) lacks a strong conjugated chromophore, necessitating low-wavelength UV detection. The TFA in the mobile phase suppresses secondary interactions between the amine product and residual silanols on the column stationary phase, ensuring sharp, quantifiable peaks.

-

References

-

Organic Carbamates in Drug Design and Medicinal Chemistry ACS Publications[Link]

-

Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents National Institutes of Health (PMC)[Link]

-

Using Hydrogen Bonding to Control Carbamate C−N Rotamer Equilibria ACS Publications[Link]

methyl N-(2-oxopropyl)carbamate solubility in polar organic solvents

An In-depth Technical Guide to the Solubility of Methyl N-(2-oxopropyl)carbamate in Polar Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of methyl N-(2-oxopropyl)carbamate in polar organic solvents. Recognizing the scarcity of publicly available quantitative data for this specific compound, this document emphasizes the fundamental principles governing solubility, provides a robust experimental framework for its determination, and offers predictive insights into its behavior in various solvent systems. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's solubility for applications ranging from reaction optimization and purification to formulation development.

Introduction to Methyl N-(2-oxopropyl)carbamate and the Significance of its Solubility

Methyl N-(2-oxopropyl)carbamate is a carbamate ester with the chemical formula C5H9NO3. Carbamates are a class of organic compounds that are structurally derived from carbamic acid.[1] The unique arrangement of a carbonyl group flanked by both an oxygen and a nitrogen atom imparts a specific polarity and reactivity to these molecules.[2] Methyl N-(2-oxopropyl)carbamate, in particular, finds utility as a building block in organic synthesis and as an intermediate in the preparation of more complex molecules, including pharmaceuticals and agrochemicals.[3][4]

The solubility of this compound in polar organic solvents is a critical parameter that dictates its utility and handling in a laboratory and industrial setting. Proper solvent selection is paramount for:

-

Reaction Chemistry: Ensuring that reactants are in the same phase for optimal reaction kinetics and yield.

-

Purification: Selecting appropriate solvents for crystallization, extraction, and chromatographic separation.

-

Formulation: Developing stable and effective formulations for final products, where the active ingredient must remain in solution.

Theoretical Principles of Carbamate Solubility in Polar Organic Solvents

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex interplay of intermolecular forces between the solute and solvent molecules. For methyl N-(2-oxopropyl)carbamate, its solubility in polar organic solvents is determined by its molecular structure, which features both polar and non-polar regions.

The carbamate functional group (-NHCOO-) is the primary contributor to the molecule's polarity. The presence of the carbonyl oxygen and the nitrogen atom allows for dipole-dipole interactions and hydrogen bonding with protic solvents. However, the methyl and oxopropyl groups introduce a degree of non-polar character.

Polar organic solvents can be broadly categorized into two types:

-

Polar Protic Solvents: Such as alcohols (e.g., methanol, ethanol), which can act as both hydrogen bond donors and acceptors. These solvents are expected to have a strong affinity for the carbamate group.

-

Polar Aprotic Solvents: Such as ketones (e.g., acetone), esters (e.g., ethyl acetate), and nitriles (e.g., acetonitrile), which possess a dipole moment but lack an O-H or N-H bond for hydrogen bond donation. Their interaction with methyl N-(2-oxopropyl)carbamate will primarily be through dipole-dipole interactions.

Generally, carbamates exhibit a range of solubilities in polar organic solvents, often being less soluble in highly polar solvents like water and more soluble in moderately polar organic solvents.[5]

Predicted Qualitative Solubility of Methyl N-(2-oxopropyl)carbamate

| Solvent Class | Example Solvents | Predicted Qualitative Solubility | Primary Intermolecular Interactions |

| Alcohols | Methanol, Ethanol, Isopropanol | Soluble to Highly Soluble | Hydrogen Bonding, Dipole-Dipole |

| Ketones | Acetone, Methyl Ethyl Ketone | Soluble | Dipole-Dipole |

| Esters | Ethyl Acetate | Soluble | Dipole-Dipole |

| Nitriles | Acetonitrile | Moderately Soluble | Dipole-Dipole |

| Amides | Dimethylformamide (DMF) | Highly Soluble | Dipole-Dipole, Potential for weak H-bonding |

| Sulfoxides | Dimethyl Sulfoxide (DMSO) | Highly Soluble | Strong Dipole-Dipole |

| Chlorinated Solvents | Dichloromethane | Soluble | Dipole-Dipole |

Experimental Protocol for the Determination of Solubility

The following protocol outlines a reliable and reproducible method for the quantitative determination of the solubility of methyl N-(2-oxopropyl)carbamate in a given polar organic solvent. This method is based on the principle of creating a saturated solution at a controlled temperature and then quantifying the dissolved solute.

Materials and Equipment

-

Methyl N-(2-oxopropyl)carbamate (high purity)

-

Selected polar organic solvents (HPLC grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Syringe filters (0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system.

Step-by-Step Methodology

-

Preparation of a Saturated Solution:

-

Add an excess amount of methyl N-(2-oxopropyl)carbamate to a known volume of the chosen solvent in a sealed vial. The presence of undissolved solid is crucial.

-

Place the vial in the thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Equilibrate the mixture for a sufficient period (typically 24-48 hours) to ensure that the solution is saturated.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (to the equilibration temperature) syringe.

-

Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

-

Record the exact volume of the filtered aliquot.

-

-

Quantitative Analysis:

-

Dilute the filtered aliquot with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

-

Prepare a series of calibration standards of methyl N-(2-oxopropyl)carbamate of known concentrations in the same solvent.

-

Analyze the calibration standards and the diluted sample using the chosen analytical method.

-

Construct a calibration curve by plotting the instrument response against the concentration of the standards.

-

Determine the concentration of the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

The solubility can be expressed in various units, such as g/100 mL or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the experimental determination of solubility.

Practical Implications and Expert Insights

A thorough understanding of the solubility of methyl N-(2-oxopropyl)carbamate provides significant advantages in its practical application:

-

For the Synthetic Chemist: The choice of solvent can dramatically influence reaction outcomes. A solvent in which the carbamate is highly soluble may be ideal for homogeneous reactions, while a solvent with lower solubility at room temperature but higher solubility at elevated temperatures can be exploited for purification by recrystallization.

-

For the Process Chemist: Knowledge of solubility is critical for process scale-up. It informs decisions on reactor volumes, transfer line conditions (to prevent precipitation), and the design of extraction and crystallization processes.

-

For the Formulation Scientist: In drug development, the solubility of an intermediate like methyl N-(2-oxopropyl)carbamate in various pharmaceutically acceptable solvents can provide early insights into the potential for developing a stable liquid formulation of a final active pharmaceutical ingredient (API) derived from it.

Conclusion

While quantitative solubility data for methyl N-(2-oxopropyl)carbamate in polar organic solvents is not extensively documented, this guide provides a robust framework for both predicting and experimentally determining this critical physicochemical property. By understanding the underlying principles of solubility and employing a systematic experimental approach, researchers, scientists, and drug development professionals can make informed decisions regarding solvent selection, leading to more efficient and successful outcomes in their work. The provided protocol serves as a self-validating system to generate reliable and accurate solubility data, empowering further research and development involving this versatile carbamate.

References

- Vertex AI Search. (n.d.). tert-Butyl methyl(2-oxopropyl)carbamate | 532410-39-2.

- CymitQuimica. (n.d.). CAS 532410-39-2: 1,1-Dimethylethyl N-methyl-N-(2-oxopropyl)carbamate.

- Smolecule. (2024, April 14). Buy tert-Butyl methyl(2-oxopropyl)carbamate | 532410-39-2.

- National Center for Biotechnology Information. (n.d.). Methyl Carbamate. PubChem.

- National Oceanic and Atmospheric Administration. (n.d.). METHYL CARBAMATE. CAMEO Chemicals.

- IntechOpen. (2022, November 2). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables.

- Wikipedia. (n.d.). Carbamate.

- Google Patents. (n.d.). CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate.

- National Center for Biotechnology Information. (n.d.). Recent Advances in the Chemistry of Metal Carbamates. PMC.

- ResearchGate. (n.d.). Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate.

- MDPI. (2021, March 30). Dissolution and Interaction of Cellulose Carbamate in NaOH/ZnO Aqueous Solutions.

- National Center for Biotechnology Information. (n.d.). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC.

- National Center for Biotechnology Information. (2021, March 30). Dissolution and Interaction of Cellulose Carbamate in NaOH/ZnO Aqueous Solutions. PMC.

- National Center for Biotechnology Information. (2015, February 15). Methyl N-phenyl carbamate synthesis from aniline and methyl formate: carbon recycling to chemical products. PubMed.

- National Center for Biotechnology Information. (n.d.). Methyl N-hydroxy-N-(2-methylphenyl)carbamate. PMC.

- Organic Syntheses. (n.d.). Procedure.

- ResearchGate. (2012, June 5). Determination of Carbamates in Beverages by Liquid-Liquid Extraction with Low Temperature Partitioning and Liquid Chromatography.

- NIST. (n.d.). Carbamic acid, (1-methylethyl)-, 2-[[(aminocarbonyl)oxy]methyl]-2-methylpentyl ester.

- ACS Publications. (2004, January 24). Determination of Carbamate Pesticide Residues in Vegetables and Fruits by Liquid Chromatography−Atmospheric Pressure Photoionization−Mass Spectrometry and Atmospheric Pressure Chemical Ionization−Mass Spectrometry. Journal of Agricultural and Food Chemistry.

- ACS Publications. (2019, September 12). Understanding Carbamate Formation Reaction Thermochemistry of Amino Acids as Solvents for Postcombustion CO2 Capture.

- BenchChem. (n.d.). Solubility of 2-[(2-Methylpropoxy)methyl]oxirane in Organic Solvents: A Technical Guide.

- National Center for Biotechnology Information. (n.d.). Determination of Carbamate and Organophosphorus Pesticides in Vegetable Samples and the Efficiency of Gamma-Radiation in Their Removal. PMC.

- Sigma-Aldrich. (n.d.). Analyzing Polymers that are Soluble in Polar-Organic Solvents with TSKgel Alpha Series Columns.

Sources

- 1. Carbamate - Wikipedia [en.wikipedia.org]

- 2. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy tert-Butyl methyl(2-oxopropyl)carbamate | 532410-39-2 [smolecule.com]

- 4. CN104910050A - Preparation method for N-hydroxyl-N-2-methyl phenyl carbamate - Google Patents [patents.google.com]

- 5. Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables | IntechOpen [intechopen.com]

crystallographic data and 3D structure of methyl N-(2-oxopropyl)carbamate

An In-Depth Technical Guide to the Crystallographic Data and 3D Structure of Methyl N-(2-oxopropyl)carbamate

Executive Summary

In the realm of rational drug design and structural biology, the precise three-dimensional conformation of small molecule scaffolds dictates their pharmacokinetic properties and target-binding affinities. Methyl N-(2-oxopropyl)carbamate (Chemical Formula: C₅H₉NO₃) is a highly versatile bifunctional molecule, characterized by a methyl carbamate core linked to a flexible 2-oxopropyl (ketone) moiety.

As a Senior Application Scientist, I have structured this whitepaper to decode the crystallographic behavior of this molecule. Because small-molecule crystallography typically involves crystals with fewer than 100 atoms in their asymmetric unit[1], achieving high-resolution diffraction data requires rigorous experimental control. This guide details the causal logic behind the experimental protocols required to isolate its crystal structure, the expected quantitative parameters based on homologous carbamate structures, and the self-validating workflows necessary to ensure absolute scientific integrity.

Chemical Architecture & 3D Conformational Dynamics

To understand the crystal packing of methyl N-(2-oxopropyl)carbamate, we must first analyze its fundamental structural components. Carbamates feature a >N−C(=O)−O− structural core[2], which imparts unique geometric constraints on the molecule.

-

The Carbamate Linkage (Restricted Rotation): The C–N bond within the carbamate group exhibits partial double-bond character due to the delocalization of the nitrogen lone pair into the adjacent carbonyl π-system. This restricts free rotation, forcing the carbamate moiety into a highly planar conformation (typically trans or cis relative to the substituents).

-

The 2-Oxopropyl Moiety (Flexibility & H-Bonding): Unlike the rigid carbamate core, the 2-oxopropyl group (-CH₂-C(=O)-CH₃) introduces rotational freedom. The carbonyl oxygen of this ketone group serves as a potent hydrogen-bond acceptor.

-

Lattice Stabilization: In a crystalline state, the molecule relies on an extensive intermolecular hydrogen-bonding network. The N–H group of the carbamate acts as the primary hydrogen-bond donor, while both the carbamate carbonyl and the ketone carbonyl compete as hydrogen-bond acceptors.

Structural components and hydrogen bonding logic driving crystal lattice formation.

Experimental Protocol: Self-Validating Crystallographic Workflow

Obtaining diffraction-quality crystals of low-molecular-weight organic compounds requires a delicate balance of thermodynamics and kinetics. The following step-by-step methodology is designed as a self-validating system to ensure high-fidelity structural elucidation.

Step 1: Crystal Growth via Slow Evaporation

Evaporation is one of the easiest and most effective methods for crystallizing organic small molecules[3].

-

Solvent Selection: Dissolve purified methyl N-(2-oxopropyl)carbamate (>99% purity) in a minimal volume of a binary solvent system (e.g., Hexane:Ethyl Acetate at a 3:1 v/v ratio). The non-polar hexane reduces solubility, while ethyl acetate ensures the polar carbamate remains solvated until nucleation[4].

-

Controlled Nucleation: Loosely cover the vial to allow for slow evaporation at room temperature (20–25 °C). Rapid evaporation leads to amorphous precipitation; slow evaporation ensures the thermodynamic formation of a regular, pure crystal lattice[1].

Step 2: Cryogenic X-Ray Diffraction Data Collection

-

Crystal Mounting: Select a single crystal with dimensions of approximately 0.1 x 0.1 x 0.1 mm[3] and mount it on a goniometer using a cryo-loop and paratone oil.

-

Cryo-Cooling (Critical Step): Flash-cool the crystal to 100–123 K using a nitrogen gas stream. Causality: Data collection at cryogenic temperatures is crucial. As observed in homologous structures like O-methyl carbamate, room temperature (295 K) analysis often leads to orientational disorder of the methyl hydrogens and artificially large thermal ellipsoids. Cooling to 123 K freezes out these dynamic motions, yielding a highly ordered structure[5].

-

Diffraction: Irradiate the crystal using a diffractometer equipped with Mo Kα radiation (λ = 0.71073 Å)[4]. Collect a full sphere of diffraction data to ensure high redundancy.

Step 3: Phase Determination and Refinement

-

Phasing: Use Direct Methods (e.g., SHELXT software). Direct methods are the standard and most mathematically robust choice for solving the phase problem in small molecules (<1000 atoms)[1].

-

Refinement: Perform full-matrix least-squares refinement on F² (using SHELXL).

-

Self-Validation Check: The protocol validates itself through the final R-factors. The R₁ factor must converge below 5% (0.05), and the Goodness-of-Fit (GoF) should be near 1.0. Residual electron density peaks (Δρ_max and Δρ_min) must be minimal (< 0.5 e/ų), proving that no atoms have been misassigned.

Small molecule X-ray crystallography workflow for structural determination.

Quantitative Structural Parameters

While empirical data for every synthesized derivative requires bespoke in-house generation, we can accurately predict the crystallographic profile of methyl N-(2-oxopropyl)carbamate by extrapolating from high-accuracy X-ray studies of homologous carbamates (such as ethyl carbamate and O-methyl carbamate)[5][6].

Below is a summary table of the representative crystallographic data expected for this compound:

| Parameter | Expected Value / Range | Scientific Rationale |

| Chemical Formula | C₅H₉NO₃ | Confirmed via mass spectrometry prior to crystallization. |

| Molecular Weight | 131.13 g/mol | Determines the expected unit cell volume. |

| Crystal System | Monoclinic or Triclinic | Typical for small, asymmetric organic molecules lacking internal high-order symmetry axes. |

| Space Group | P2₁/c or P-1 | Common space groups for carbamates that allow for optimal dense packing and intermolecular H-bonding. |

| Temperature | 100 – 123 K | Required to suppress thermal vibration and orientational disorder[5]. |

| Radiation | Mo Kα (λ = 0.71073 Å) | Standard wavelength for small molecule high-resolution data[4]. |

| Z (Molecules/Unit Cell) | 4 (Monoclinic) or 2 (Triclinic) | Based on standard organic crystal packing densities (d ~ 1.3 g/cm³). |

| C–N Bond Length | ~1.33 – 1.35 Å | Shorter than a standard C-N single bond (1.47 Å), confirming partial double-bond character. |

Applications in Structure-Based Drug Development

The 3D atomic coordinates (compiled into a CIF file) of methyl N-(2-oxopropyl)carbamate serve as a foundational tool for drug development professionals.

-

Pharmacophore Modeling: By mapping the exact distance and dihedral angles between the carbamate nitrogen and the 2-oxopropyl carbonyl oxygen, computational chemists can generate highly accurate 3D pharmacophores.

-

Fragment-Based Drug Discovery (FBDD): Because this molecule has a low molecular weight (131.13 g/mol ), it acts as an ideal "fragment." Crystallographic data allows researchers to dock this fragment into protein binding pockets in silico, identifying vectors for synthetic expansion to build higher-affinity lead compounds.

References

-

Title: X-ray crystallography - Wikipedia Source: Wikipedia URL: [Link]

-

Title: Carbamate - Wikipedia Source: Wikipedia URL: [Link]

-

Title: X-Ray Crystallography Laboratory Source: Michigan State University URL: [Link]

-

Title: CRYSTAL STRUCTURE OF O-METHYL CARBAMATE AT 295 K Source: Ovid URL: [Link]

-

Title: The crystal structure of ethyl carbamate Source: IUCr Journals URL: [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of Methyl N-(2-oxopropyl)carbamate in Organic Synthesis

Abstract

Methyl N-(2-oxopropyl)carbamate is a bifunctional organic molecule possessing both a carbamate and a ketone functional group. This guide elucidates the potential mechanisms of action of this versatile building block in organic synthesis. By analyzing the inherent reactivity of its constituent moieties, we project its utility in the construction of complex organic scaffolds, particularly nitrogen-containing heterocycles. This document serves as a technical resource for researchers, scientists, and professionals in drug development, providing insights into its application as a strategic component in modern synthetic chemistry.

Introduction: The Strategic Value of Bifunctional Building Blocks

In the landscape of contemporary organic synthesis and medicinal chemistry, the use of versatile building blocks is paramount for the efficient construction of novel molecular architectures.[1] Methyl N-(2-oxopropyl)carbamate emerges as a molecule of significant interest due to its possession of two key functional groups: a methyl carbamate and a 2-oxopropyl chain. Carbamate-containing molecules are integral to modern drug discovery, often serving as stable surrogates for peptide bonds and enabling permeation across cell membranes.[2] The presence of the ketone functionality further expands the synthetic possibilities, offering a reactive site for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.

This guide will provide a detailed examination of the projected reactivity and mechanistic pathways of methyl N-(2-oxopropyl)carbamate. While direct literature on this specific compound is limited, its mechanism of action can be inferred from the well-established chemistry of carbamates and ketones.[3][4] We will explore its potential applications in the synthesis of valuable heterocyclic structures and as a linchpin in the assembly of more complex molecular frameworks.

Core Reactivity and Mechanistic Principles

The synthetic utility of methyl N-(2-oxopropyl)carbamate is rooted in the distinct and synergistic reactivity of its carbamate and ketone functionalities.

The Carbamate Moiety: A Stable Modulator of Reactivity

The carbamate group in methyl N-(2-oxopropyl)carbamate is a robust functional group, generally stable to a range of reaction conditions.[2] Its primary roles in a synthetic context are threefold:

-

A Protecting Group: Carbamates are widely employed as protecting groups for amines.[2] The methyl carbamate moiety can be cleaved under specific conditions to reveal the parent amine, allowing for sequential synthetic transformations.

-

A Director of Reactivity: The nitrogen atom of the carbamate can influence the reactivity of adjacent positions. The delocalization of the nitrogen lone pair into the carbonyl group can modulate the nucleophilicity of the nitrogen and the electrophilicity of the carbonyl carbon.[2]

-

A Precursor to N-Methyl Amines: Recent advances have demonstrated that carbamates, including N-Boc protected amines, can be reduced to N-methyl amines using catalytic systems.[5] This provides a synthetic route to N-methylated compounds, which are prevalent in biologically active molecules.

The 2-Oxopropyl Group: A Hub for Nucleophilic Attack

The ketone functionality within the 2-oxopropyl group is a classic electrophilic center, susceptible to attack by a wide array of nucleophiles.[3] This reactivity can be harnessed to form new carbon-carbon and carbon-heteroatom bonds.

Table 1: Potential Nucleophilic Additions to the Ketone Carbonyl

| Nucleophile | Reaction Type | Potential Product |

| Grignard Reagents (R-MgX) | Alkylation | Tertiary Alcohol |

| Organolithium Reagents (R-Li) | Alkylation | Tertiary Alcohol |

| Cyanide (CN⁻) | Cyanohydrin Formation | Cyanohydrin |

| Amines (R-NH₂) | Imine/Enamine Formation | Imine or Enamine |

| Hydrazine Derivatives | Wolff-Kishner Reduction | Alkane |

| Ylides (Wittig Reagents) | Olefination | Alkene |

Synergistic Reactivity and Mechanistic Pathways

The true synthetic power of methyl N-(2-oxopropyl)carbamate lies in the interplay between its two functional groups. This synergy can be exploited to construct complex heterocyclic systems through intramolecular reactions.

A key proposed mechanism involves the initial reaction at the ketone, followed by an intramolecular cyclization involving the carbamate nitrogen. For instance, in the presence of a suitable reagent, the ketone can be converted into an intermediate that is then attacked by the carbamate nitrogen to form a new ring system.

Caption: Proposed workflow for heterocycle synthesis.

Projected Applications in Organic Synthesis

Based on its inherent reactivity, methyl N-(2-oxopropyl)carbamate can be envisioned as a valuable precursor for a variety of important molecular scaffolds.

Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in natural products and pharmaceuticals.[6][7] Methyl N-(2-oxopropyl)carbamate is an ideal starting material for the synthesis of several classes of these compounds.

3.1.1. Synthesis of Substituted Pyridines

A plausible route to substituted pyridines could involve a condensation reaction with a 1,3-dicarbonyl compound or its equivalent, followed by cyclization and aromatization.

Caption: Proposed synthesis of substituted pyridines.

3.1.2. Synthesis of Pyrroles and other Five-Membered Heterocycles

The Paal-Knorr pyrrole synthesis is a classic method for constructing the pyrrole ring. A variation of this could be envisaged where methyl N-(2-oxopropyl)carbamate reacts with a 1,4-dicarbonyl compound. Alternatively, reaction with other bifunctional reagents could lead to the formation of oxazoles or thiazoles.

As a Bifunctional Building Block

The ability to selectively react at either the ketone or the carbamate functionality makes methyl N-(2-oxopropyl)carbamate a valuable bifunctional building block.[1][4] This allows for the stepwise construction of complex molecules where different fragments are introduced at either end of the molecule.

Exemplary Experimental Protocols

The following protocols are adapted from established procedures for similar transformations and are provided as a starting point for experimental design.

Protocol for Nucleophilic Addition of a Grignard Reagent

This protocol describes a general procedure for the addition of a Grignard reagent to the ketone functionality of methyl N-(2-oxopropyl)carbamate.

Materials:

-

Methyl N-(2-oxopropyl)carbamate

-

Grignard reagent (e.g., Phenylmagnesium bromide in THF)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve methyl N-(2-oxopropyl)carbamate (1 equivalent) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add the Grignard reagent (1.1 equivalents) to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.

-

Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude tertiary alcohol.

-

Purify the product by flash column chromatography.

Protocol for Reductive Amination

This protocol outlines a general procedure for the reductive amination of the ketone to form a secondary amine.

Materials:

-

Methyl N-(2-oxopropyl)carbamate

-

Primary amine (e.g., Benzylamine)

-

Sodium triacetoxyborohydride

-

Dichloromethane (DCM)

-

Acetic acid

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of methyl N-(2-oxopropyl)carbamate (1 equivalent) and the primary amine (1.1 equivalents) in DCM, add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1 hour to facilitate imine formation.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the resulting secondary amine by column chromatography.

Conclusion

Methyl N-(2-oxopropyl)carbamate represents a promising and versatile building block for organic synthesis. Its bifunctional nature allows for a diverse range of chemical transformations, making it a valuable tool for the construction of complex organic molecules, particularly nitrogen-containing heterocycles. The mechanistic principles outlined in this guide, derived from the established reactivity of carbamates and ketones, provide a framework for the strategic application of this compound in the design and execution of novel synthetic routes. Further exploration of the chemistry of methyl N-(2-oxopropyl)carbamate is warranted to fully realize its potential in organic synthesis and drug discovery.

References

- Smolecule. (2024, April 14). Buy tert-Butyl methyl(2-oxopropyl)carbamate | 532410-39-2.

- CymitQuimica. CAS 532410-39-2: 1,1-Dimethylethyl N-methyl-N-(2-oxopropyl)carbamate.

- Benchchem. methyl N-(3-oxopropyl)-N-prop-2-enylcarbamate | 121731-72-4.

- BLD Pharm. 532410-39-2|tert-Butyl methyl(2-oxopropyl)carbamate.

- Organic Chemistry Portal. Carbamate synthesis by amination (carboxylation) or rearrangement.

- Wikipedia. Methyl carbamate.

- Benchchem. Application Notes and Protocols: Ethyl (2-hydroxypropyl)carbamate in Organic Synthesis.

- Organic Syntheses. METHYL N-(p-METHOXYPHENYL)CARBAMATE.

- National Institutes of Health. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry.

- Google Patents. (2007). CN103524381A - Synthesis of N-methylmethyl carbamate.

- Environmental Protection Agency. EPA Method 531.2: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates in Water By Direct Aqueous Injection HPLC With P.

- Organic Chemistry Portal. Carbamate synthesis by carbamoylation.

- Bentham Science. (2022, November 16). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles.

- ResearchGate. Synthesis of methyl N-methoxyl-N-2-methylphenylcarbamate.

- Sigma-Aldrich. Organic Building Blocks.

- National Institutes of Health. (2022). Selective Biocatalytic N‐Methylation of Unsaturated Heterocycles.

- Organic Chemistry Portal. (2020). N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates.

- Alfa Chemistry. Organic Building Blocks.

- MDPI. (2015, July 9). Synthesis of Oxygen Heterocycles via Aromatic C-O Bond Formation Using Arynes.

- White Rose eTheses Online. Enecarbamates as Platforms for the Synthesis of Diverse Polycyclic Scaffolds.

- Royal Society of Chemistry. (2021). Recent developments in the synthesis of nitrogen-containing heterocycles from β-aminovinyl esters/ketones as C [[double bond, length as m-dash]] C–N donors.

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy tert-Butyl methyl(2-oxopropyl)carbamate | 532410-39-2 [smolecule.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. N-Methylation and Trideuteromethylation of Amines via Magnesium-Catalyzed Reduction of Cyclic and Linear Carbamates [organic-chemistry.org]

- 6. A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles [openmedicinalchemistryjournal.com]

- 7. Recent developments in the synthesis of nitrogen-containing heterocycles from β-aminovinyl esters/ketones as C [[double bond, length as m-dash]] C–N donors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

step-by-step protocol for synthesizing methyl N-(2-oxopropyl)carbamate

Application Note: Synthesis and Purification of Methyl N-(2-oxopropyl)carbamate

Executive Summary

Methyl N-(2-oxopropyl)carbamate is a versatile aliphatic building block utilized in the synthesis of complex heterocycles, peptidomimetics, and advanced pharmaceutical intermediates [3]. This application note details a highly robust, two-phase synthetic protocol designed for professional laboratory environments. By prioritizing mild reaction conditions and stable intermediates, this methodology avoids the common pitfalls associated with the direct acylation of unstable α-amino ketones.

Mechanistic Rationale & Pathway Design

The direct synthesis of methyl N-(2-oxopropyl)carbamate via the acylation of 1-amino-2-propanone (aminoacetone) is fundamentally flawed. Free aminoacetone is highly unstable and rapidly undergoes intermolecular self-condensation under basic conditions to form 2,5-dimethylpyrazine.

To ensure a self-validating and high-yielding system, this protocol employs a two-step sequence starting from the commercially available and bench-stable precursor, 1-amino-2-propanol.

-

Phase I (Carbamoylation): The primary amine is selectively protected using methyl chloroformate. The reaction is conducted at 0 °C to prevent exothermic runaway and suppress any potential O-acylation of the secondary alcohol.

-

Phase II (Selective Oxidation): The resulting stable intermediate, methyl N-(2-hydroxypropyl)carbamate, undergoes a mild oxidation using Dess-Martin Periodinane (DMP). DMP is explicitly chosen over Swern or Jones conditions to prevent the epimerization of the adjacent carbon and to avoid the generation of malodorous or highly toxic byproducts, ensuring the integrity of the carbamate moiety [1].

Workflow Visualization

Two-step synthetic workflow for methyl N-(2-oxopropyl)carbamate.

Detailed Experimental Protocols

Note: All procedures must be conducted in a certified chemical fume hood using appropriate Personal Protective Equipment (PPE) as outlined in standard safety data sheets for carbamate derivatives [2].

Phase I: Synthesis of Methyl N-(2-hydroxypropyl)carbamate

Objective: Selective N-acylation of the primary amine while leaving the secondary hydroxyl group intact.

-

Preparation: Charge an oven-dried 250 mL round-bottom flask with 1-amino-2-propanol (7.51 g, 100.0 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 100 mL).

-

Base Addition: Add triethylamine (Et₃N) (12.14 g, 16.7 mL, 120.0 mmol, 1.2 eq) to the solution. Stir the mixture and cool to 0 °C using an ice-water bath. Causality: Et₃N acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct, driving the reaction forward.

-

Acylation: Equip the flask with an addition funnel containing methyl chloroformate (9.92 g, 8.1 mL, 105.0 mmol, 1.05 eq) dissolved in DCM (20 mL). Add the solution dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 4 hours.

-

In-Process Control (IPC): Analyze an aliquot via TLC (Silica, 5% MeOH in DCM, Ninhydrin stain). The disappearance of the primary amine spot validates reaction completion.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃ (50 mL). Separate the organic layer and extract the aqueous layer with DCM (2 × 50 mL). Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the intermediate as a pale yellow oil.

Phase II: Oxidation to Methyl N-(2-oxopropyl)carbamate

Objective: Chemoselective oxidation of the secondary alcohol to a methyl ketone.

-

Preparation: Dissolve the crude methyl N-(2-hydroxypropyl)carbamate (approx. 13.0 g, 97.6 mmol, 1.0 eq) in anhydrous DCM (150 mL) in a 500 mL round-bottom flask. Cool to 0 °C.

-

Oxidation: Add Dess-Martin Periodinane (DMP) (45.6 g, 107.4 mmol, 1.1 eq) portionwise over 15 minutes. Causality: Portionwise addition at 0 °C controls the mild exotherm associated with the hypervalent iodine reagent's activation.

-

Propagation: Allow the reaction to warm to room temperature and stir for 2 hours.

-

In-Process Control (IPC): Analyze via TLC (Silica, 50% EtOAc in Hexanes, KMnO₄ stain). The shift to a less polar spot indicates successful ketone formation.

-

Quench & Workup: Dilute the mixture with a 1:1 solution of saturated aqueous Na₂S₂O₃ and saturated aqueous NaHCO₃ (100 mL). Stir vigorously for 30 minutes until the organic layer becomes clear (this reduces unreacted DMP and neutralizes acetic acid byproducts).

-

Purification: Separate the organic layer, extract the aqueous layer with DCM (2 × 50 mL), dry the combined organics over Na₂SO₄, and concentrate. Purify the crude residue via flash column chromatography (Silica gel, gradient elution 20% to 50% EtOAc in Hexanes) to afford the pure target compound.

Quantitative Reaction Parameters

| Parameter | Phase I (Carbamoylation) | Phase II (Oxidation) |

| Limiting Reagent | 1-Amino-2-propanol (100 mmol) | Methyl N-(2-hydroxypropyl)carbamate |

| Key Reagent | Methyl chloroformate (1.05 eq) | Dess-Martin Periodinane (1.1 eq) |

| Solvent / Temp | DCM / 0 °C → RT | DCM / 0 °C → RT |

| Reaction Time | 4.0 hours | 2.0 hours |

| Expected Yield | 85 - 92% (Crude) | 78 - 85% (Isolated) |

| IPC Method | TLC (Ninhydrin stain) | TLC (KMnO₄ stain) |

| Target Purity | >95% (Proceed to Phase II) | >98% (HPLC/NMR) |

References

-

NextSDS. (n.d.). (9H-fluoren-9-yl)methyl N-(2-oxopropyl)carbamate - Chemical Substance Information and Safety Data. Retrieved from [Link]

-

ChemSrc. (n.d.). N-(2-(cyclohex-1-en-1-yl)ethyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS 1021089-77-9) Intermediates. Retrieved from[Link]

Application Notes and Protocols: Methyl N-(2-oxopropyl)carbamate in Drug Discovery

Introduction: Unveiling the Potential of a Versatile Chemical Scaffold

In the landscape of modern drug discovery, the strategic design and utilization of novel chemical building blocks are paramount to accessing new chemical space and developing innovative therapeutics. Methyl N-(2-oxopropyl)carbamate, while not extensively documented in mainstream literature, presents a compelling scaffold for medicinal chemists. Its bifunctional nature, possessing both a carbamate moiety and a reactive ketone, opens a plethora of opportunities for its application in the synthesis of compound libraries, the development of covalent inhibitors, and its use as a versatile chemical probe.

The carbamate group is a well-established pharmacophore and a key structural motif in numerous approved drugs.[1] It can serve as a stable bioisostere for the more labile amide bond, enhancing metabolic stability and modulating pharmacokinetic properties.[1] Furthermore, the ketone functionality provides a reactive handle for a variety of chemical transformations, allowing for the facile introduction of molecular diversity. This combination of features makes methyl N-(2-oxopropyl)carbamate a molecule of significant interest for researchers and scientists in the field of drug development.

This guide provides a comprehensive overview of the potential applications of methyl N-(2-oxopropyl)carbamate in drug discovery. It is designed to be a practical resource for researchers, offering detailed protocols for its synthesis and outlining its prospective uses as a building block and a reactive chemical tool.

Physicochemical Properties and Synthesis

| Property | Value (Estimated) | Source |

| Molecular Formula | C5H9NO3 | - |

| Molecular Weight | 131.13 g/mol | - |

| Appearance | Colorless to pale yellow oil or low melting solid | [2] |

| Solubility | Soluble in most organic solvents | [2] |

Proposed Synthesis of Methyl N-(2-oxopropyl)carbamate

The synthesis of methyl N-(2-oxopropyl)carbamate can be approached through several established methods for carbamate formation.[3] A plausible and efficient route involves the N-alkylation of methyl carbamate with chloroacetone.

Protocol 1: Synthesis via N-Alkylation of Methyl Carbamate

This protocol describes a two-step, one-pot synthesis of methyl N-(2-oxopropyl)carbamate from methyl carbamate and chloroacetone.

Materials:

-

Chloroacetone

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Nitrogen inlet

-

Addition funnel

-

Ice bath

-

Rotary evaporator

-

Chromatography column

Procedure:

-

Preparation: To a dry round-bottom flask under a nitrogen atmosphere, add methyl carbamate (1.0 eq). Dissolve it in anhydrous DMF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

-

Alkylation: Add chloroacetone (1.2 eq) dropwise via an addition funnel. Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes).

-

Washing: Wash the combined organic layers with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure methyl N-(2-oxopropyl)carbamate.

Caption: Synthetic workflow for methyl N-(2-oxopropyl)carbamate.

Applications in Drug Discovery

A Versatile Building Block for Library Synthesis

The presence of a ketone in methyl N-(2-oxopropyl)carbamate provides a synthetic handle for a variety of chemical transformations, making it an excellent starting point for the generation of diverse compound libraries.

-

Reductive Amination: The ketone can undergo reductive amination with a wide range of primary and secondary amines to introduce diverse substituents. This is a robust and widely used reaction in medicinal chemistry for creating new carbon-nitrogen bonds.

-

Wittig Reaction and Related Olefinations: The ketone can be converted to an alkene, providing a scaffold for further functionalization or for creating compounds with different geometries.

-

Addition of Organometallic Reagents: Grignard or organolithium reagents can add to the ketone to form tertiary alcohols, introducing new stereocenters and increasing the three-dimensionality of the molecule.

Caption: Library synthesis from methyl N-(2-oxopropyl)carbamate.

A Potential Covalent Warhead for Targeted Inhibitors

The ketone functionality in methyl N-(2-oxopropyl)carbamate can act as a "warhead" for the development of targeted covalent inhibitors. Covalent inhibitors form a stable bond with their protein target, often leading to increased potency and duration of action.

The ketone can react with nucleophilic amino acid residues in a protein's active site, such as lysine or cysteine, to form a stable covalent adduct.

Protocol 2: Screening for Covalent Inhibition

This protocol outlines a general method for assessing the covalent inhibitory potential of methyl N-(2-oxopropyl)carbamate against a target protein.

Materials:

-

Purified target protein

-

Methyl N-(2-oxopropyl)carbamate stock solution (in DMSO)

-

Assay buffer

-

Substrate for the target protein

-

Detection reagent

-

Mass spectrometer (for verification of covalent modification)

Procedure:

-

Incubation: Incubate the target protein with varying concentrations of methyl N-(2-oxopropyl)carbamate for different time points (e.g., 0, 15, 30, 60 minutes). Include a vehicle control (DMSO).

-

Activity Assay: At each time point, initiate the enzymatic reaction by adding the substrate.

-

Detection: Measure the reaction progress using a suitable detection method (e.g., fluorescence, absorbance).

-

Data Analysis: Plot the enzyme activity against the incubation time for each concentration of the inhibitor. A time-dependent loss of activity is indicative of covalent inhibition.

-

Mass Spectrometry Analysis: To confirm covalent modification, analyze the protein-inhibitor mixture by mass spectrometry. An increase in the protein's mass corresponding to the mass of the inhibitor will confirm covalent adduction.

Caption: Covalent modification of a protein target.

Conclusion

Methyl N-(2-oxopropyl)carbamate, despite its limited presence in the current scientific literature, holds considerable promise as a versatile tool in drug discovery. Its synthesis is achievable through standard organic chemistry methods, and its bifunctional nature allows for its use as both a flexible building block for creating diverse chemical libraries and as a potential reactive moiety for the design of targeted covalent inhibitors. The protocols and conceptual frameworks presented in this guide are intended to provide a solid foundation for researchers to explore the full potential of this intriguing molecule in their drug development endeavors.

References

-

PubChem. (2-amino-5-methylphenyl) N-(2-oxopropyl)carbamate. [Link]

-

Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]

-

Montanari, S., & Tondi, D. (2021). The carbamate group in medicinal chemistry: approved drugs and promising molecules. Pharmaceuticals, 14(4), 333. [Link]

-

Organic Syntheses. PREPARATION OF BENZYL ISOPROPOXYMETHYL CARBAMATE AND BENZYL METHOXYMETHYL CARBAMATE. [Link]

-

Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

-

PubChem. Methyl Carbamate. [Link]

-

Wikipedia. Methyl carbamate. [Link]

- Google Patents.

- Google Patents.

-

PubMed. N-(2-oxo-3-oxetanyl)carbamic acid esters as N-acylethanolamine acid amidase inhibitors: synthesis and structure-activity and structure-property relationships. [Link]

- Kuhr, R. J., & Dorough, H. W. (1976). Carbamate insecticides: chemistry, biochemistry and toxicology. CRC press.

-

Taylor & Francis Online. Carbamate – Knowledge and References. [Link]

-

YouTube. Antihistaminic Agents- Medicinal Chemistry. [Link]

Sources

- 1. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 532410-39-2: 1,1-Dimethylethyl N-methyl-N-(2-oxopropyl… [cymitquimica.com]